![molecular formula C18H18N4O2S B2608282 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole CAS No. 478076-98-1](/img/structure/B2608282.png)
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
Overview
Description
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a nitrobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds containing a benzothiazole moiety exhibit significant antibacterial properties. The compound 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.
Key Findings:
- In Vitro Studies : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, leading to cell death.
Anticancer Properties
The benzothiazole derivatives have shown promise in cancer therapy, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study Highlights:
- Prostate Cancer : In preclinical models, this compound exhibited a tumor growth inhibition rate of approximately 30% after treatment over three weeks.
- Mechanism of Action : The compound is thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics crucial for cell division. This action is particularly effective against multidrug-resistant cancer lines.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound, especially in the context of neurodegenerative diseases such as Alzheimer's disease.
Findings:
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which is beneficial in enhancing cholinergic neurotransmission.
- Neuroprotection : It may protect neuronal cells from oxidative stress and apoptosis through its antioxidant properties.
Summary of Applications
Application Type | Key Findings | Mechanism of Action |
---|---|---|
Antibacterial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |
Anticancer | Significant tumor inhibition in prostate cancer | Inhibition of tubulin polymerization |
Neuroprotective | Inhibition of acetylcholinesterase | Reduction of oxidative stress and apoptosis |
Mechanism of Action
The mechanism by which 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
- 2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole
Uniqueness
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical pathways.
Biological Activity
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a piperazine moiety with a nitrobenzyl substitution. This structural configuration is significant for its biological activity, as modifications to the benzothiazole nucleus can enhance therapeutic effects.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A study synthesized several benzothiazole derivatives, revealing that compounds with nitro substitutions significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The lead compound demonstrated IC50 values ranging from 1 to 4 µM, indicating strong cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
B7 | A431 | 2 |
B7 | A549 | 3 |
B7 | H1299 | 4 |
Antimicrobial Activity
Benzothiazole derivatives have also shown promise as antimicrobial agents. The presence of the nitro group enhances their efficacy against gram-positive bacteria.
- Research Findings : In a comparative study, several benzothiazole derivatives were tested against various bacterial strains. The results indicated that compounds with a 4-nitro substitution exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
Compound A | Staphylococcus aureus | 15 mm |
Compound B | Escherichia coli | 12 mm |
Compound C | Salmonella typhimurium | 18 mm |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been explored through various in vitro assays.
- Findings : Compounds similar to this compound have shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a mechanism through which these compounds can modulate inflammatory responses .
Structure-Activity Relationship (SAR)
The efficacy of benzothiazole derivatives is often correlated with their chemical structure. For instance:
- Substituents : The introduction of electron-withdrawing groups like nitro at the para position significantly enhances anticancer activity.
- Linker Length : Variations in the piperazine linker length can affect binding affinity and biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole, and how can reaction yields be optimized?
The synthesis typically involves coupling a benzothiazole core with a nitrobenzyl-piperazine moiety. Cyclization reactions using reagents like liquid bromine in chloroform have been effective for analogous piperazino-benzothiazole derivatives, with yields dependent on temperature control (60–80°C) and stoichiometric ratios of intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Optimization may require adjusting reaction time (12–24 hrs) and using catalysts like triethylamine to enhance nucleophilic substitution efficiency .
Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzothiazole and piperazine rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~308.13 g/mol) .
- X-ray crystallography for resolving crystal packing and stereochemistry, as demonstrated for structurally similar piperazino-benzothiazole derivatives .
- Thermogravimetric analysis (TGA) to assess thermal stability, given the nitro group’s propensity for decomposition .
Q. How can researchers screen this compound for biological activity in academic settings?
Standard assays include:
- Antimicrobial testing : Time-kill curves against C. albicans or bacterial strains, measuring colony-forming units (CFU/mL) over 24–48 hours .
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
- Cytotoxicity profiling : MTT assays on mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can structural contradictions in biological activity data between studies be resolved?
Discrepancies (e.g., antiarrhythmic vs. antifungal activity in structurally similar compounds) may arise from assay conditions or substituent effects. Methodological solutions include:
- Comparative SAR studies : Synthesizing analogs with systematic substituent variations (e.g., replacing nitro with methoxy groups) and testing across multiple assays .
- Docking simulations : Using software like AutoDock to model interactions with target proteins (e.g., ion channels vs. fungal enzymes) .
- Meta-analysis : Cross-referencing data from databases like REAXYS to identify trends in bioactivity linked to specific functional groups .
Q. What computational tools are recommended for designing retrosynthetic pathways or predicting metabolic stability?
- Retrosynthesis planning : Tools like BKMS_METABOLIC or PISTACHIO integrate reaction databases to propose feasible routes, prioritizing steps with high plausibility scores (>0.8) .
- Metabolic prediction : SwissADME or ADMETLab2.0 can predict CYP450-mediated metabolism, highlighting potential nitro-reduction pathways or toxic metabolites .
- DFT calculations : Gaussian09 for optimizing transition states in key reactions (e.g., piperazine ring formation) .
Q. What methodological approaches are used to establish structure-activity relationships (SAR) for this compound?
A systematic SAR framework involves:
- Substituent variation : Modifying the nitrobenzyl group (e.g., halogenation, methylation) and assessing changes in logP (via XlogP ~4.9) and hydrogen-bonding capacity .
- Pharmacophore mapping : Identifying critical features (e.g., benzothiazole’s planar aromatic system) using Schrödinger’s Phase .
- In vivo validation : Testing lead analogs in rodent models for pharmacokinetic parameters (e.g., half-life, bioavailability) .
Q. How can researchers address challenges in metabolic stability and toxicity during preclinical development?
Strategies include:
- In vitro microsomal assays : Using liver microsomes (human/rat) to quantify metabolic clearance rates and identify unstable motifs (e.g., nitro groups prone to reduction) .
- Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
- Toxicity prediction : ProTox-II for estimating hepatotoxicity or mutagenicity risks based on structural alerts .
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMQNWNCVZXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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